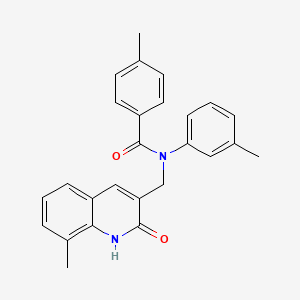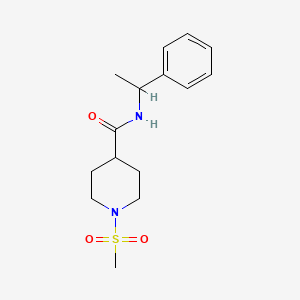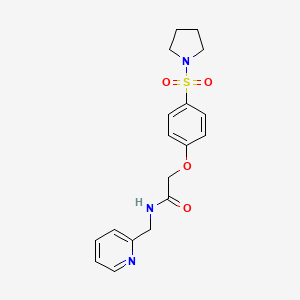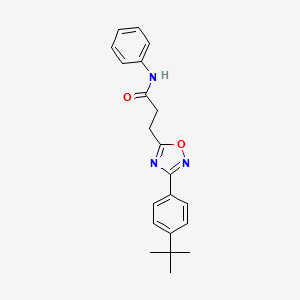
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide, also known as DMHQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMHQ belongs to the class of compounds known as hydroxyquinolines, which have been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair, and protein kinase C, which is involved in cell signaling.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and modulate the expression of various genes involved in cancer progression. In animal models of neurodegenerative diseases, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to reduce oxidative stress, inflammation, and neuronal damage.
実験室実験の利点と制限
One of the advantages of using N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is also relatively stable and can be stored for long periods of time. However, one limitation of using N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several potential future directions for research on N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide. One area of interest is the development of new derivatives of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide that may have improved therapeutic properties. Another area of interest is the investigation of the molecular targets and signaling pathways that are affected by N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide, which could provide insights into its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide in animal models and human clinical trials.
合成法
The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been described in several scientific publications. One of the most commonly used methods involves the reaction of 3,4-dimethylaniline with 2-hydroxy-3-formylquinoline in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with methoxybenzoyl chloride to yield N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide.
科学的研究の応用
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-12-13-21(14-18(17)2)28(26(30)22-9-5-7-11-24(22)31-3)16-20-15-19-8-4-6-10-23(19)27-25(20)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEIGWSSROXOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7689148.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7689152.png)
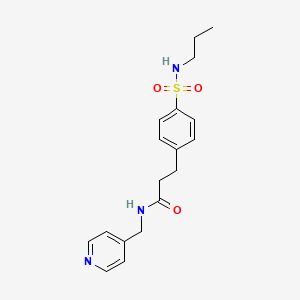


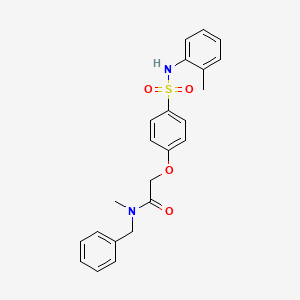
![N-ethyl-2-methyl-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7689186.png)
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7689193.png)
